molecular formula C11H18O4P2S4 B13740626 Phosphorodithioic acid, S,S'-(methylphenylene) O,O,O',O'-tetramethyl ester CAS No. 36511-57-6

Phosphorodithioic acid, S,S'-(methylphenylene) O,O,O',O'-tetramethyl ester

Cat. No.: B13740626
CAS No.: 36511-57-6
M. Wt: 404.5 g/mol
InChI Key: XLNZSRUEQPQQFM-UHFFFAOYSA-N
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Description

Properties

CAS No.

36511-57-6

Molecular Formula

C11H18O4P2S4

Molecular Weight

404.5 g/mol

IUPAC Name

(3-dimethoxyphosphinothioylsulfanyl-5-methylphenyl)sulfanyl-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H18O4P2S4/c1-9-6-10(20-16(18,12-2)13-3)8-11(7-9)21-17(19,14-4)15-5/h6-8H,1-5H3

InChI Key

XLNZSRUEQPQQFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SP(=S)(OC)OC)SP(=S)(OC)OC

Origin of Product

United States

Biological Activity

Phosphorodithioic acid, S,S'-(methylphenylene) O,O,O',O'-tetramethyl ester, commonly known by its CAS number 2782-70-9, is a chemical compound that has garnered attention due to its potential biological activities. This compound is classified under organophosphorus compounds and is structurally characterized by a phosphorodithioate moiety with methylphenylene groups.

  • Molecular Formula : C₁₁H₁₈O₄P₂S₂
  • Molecular Mass : 404.47 g/mol
  • Melting Point : 61-62 °C

The structure of the compound allows it to interact with biological systems, primarily through its phosphorothioate functional groups which can influence enzymatic activity and cellular processes.

The biological activity of phosphorodithioic acid derivatives is often linked to their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can result in prolonged nerve signal transmission. This mechanism underlies the toxicological effects observed in various organophosphorus compounds.

In Vitro Studies

  • Enzyme Inhibition : Research indicates that phosphorodithioic acid derivatives exhibit significant inhibition of AChE activity. For instance, studies have shown that certain derivatives can inhibit AChE by up to 90% at specific concentrations, demonstrating their potency as enzyme inhibitors .
  • Cellular Toxicity : In vitro assays using human cell lines have revealed that exposure to this compound can lead to cytotoxic effects, including apoptosis and necrosis. The concentration-dependent toxicity suggests that higher doses result in greater cell death .

In Vivo Studies

  • Animal Models : Animal studies have demonstrated that administration of phosphorodithioic acid compounds leads to neurotoxic effects, including behavioral changes and physiological symptoms such as tremors and respiratory distress. For example, rats exposed to high doses showed significant alterations in locomotor activity and increased mortality rates .
  • Chronic Exposure Effects : Long-term exposure studies indicate potential carcinogenic effects, although conclusive evidence remains limited. Some findings suggest an increased incidence of tumors in animal models following prolonged exposure .

Case Studies

  • Case Study 1 - Occupational Exposure : A cohort study involving agricultural workers exposed to organophosphate pesticides, including phosphorodithioic acid derivatives, highlighted a correlation between exposure levels and increased incidence of respiratory diseases and neurological symptoms .
  • Case Study 2 - Environmental Impact : An investigation into soil contamination by phosphorodithioic acid revealed its persistence in the environment and potential bioaccumulation in aquatic organisms, raising concerns about ecological toxicity and food chain implications .

Data Table: Biological Activity Summary

Study TypeKey FindingsReference
In VitroAChE inhibition up to 90%
In VitroCytotoxic effects leading to apoptosis
In VivoNeurotoxic effects observed in rat models
Long-termPossible carcinogenic effects noted
OccupationalIncreased respiratory diseases in exposed workers
EnvironmentalPersistence and bioaccumulation in aquatic species

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of this compound typically occurs under acidic or alkaline conditions, cleaving P–S or P–O bonds. The reaction pathway depends on pH:

  • Acidic hydrolysis : Protonation of sulfur atoms facilitates nucleophilic attack by water, yielding methylphenylene dithiol and O,O,O',O'-tetramethyl phosphoric acid derivatives.

  • Alkaline hydrolysis : Hydroxide ions displace thiolate groups, forming inorganic phosphate salts and releasing methylphenylene dithiol .

Table 1: Hydrolysis Conditions and Products

ConditionPrimary ProductsByproducts
Acidic (pH < 3)Methylphenylene dithiol, dimethyl phosphateH₂S (traces)
Alkaline (pH >10)Sodium phosphate derivatives, dithiolate anionsMethanol

Nucleophilic Substitution

The phosphorus center is susceptible to nucleophilic attack due to its electrophilic nature. Common nucleophiles include amines, thiols, and alkoxides:

  • Reaction with amines (e.g., NH₃) produces ammonium dithiophosphate salts .

  • Thiols (e.g., RSH) displace methylphenylene groups, forming mixed dithiophosphate esters .

Equation :

(CH3O)2P(S)S–S(SP)(OCH3)2+NH3(CH3O)2P(S)SNH4+byproducts[2]\text{(CH}_3\text{O)}_2\text{P(S)S–S(SP)(OCH}_3\text{)}_2 + \text{NH}_3 \rightarrow \text{(CH}_3\text{O)}_2\text{P(S)SNH}_4 + \text{byproducts} \quad[2]

Oxidation Reactions

Oxidation with agents like iodine or peroxides yields disulfides or sulfoxides:

  • Iodine-mediated oxidation forms a disulfide-bridged dimer :

2(CH3O)2P(S)S–R+I2(CH3O)2P(S)S–S–SP(S)(OCH3)2+2HI2\, \text{(CH}_3\text{O)}_2\text{P(S)S–R} + \text{I}_2 \rightarrow \text{(CH}_3\text{O)}_2\text{P(S)S–S–SP(S)(OCH}_3\text{)}_2 + 2\, \text{HI}

  • Partial oxidation with H₂O₂ generates sulfoxide intermediates, which further degrade to phosphoric acids .

Metal Complexation

Reactivity with metal oxides (e.g., ZnO) produces coordination complexes used in industrial applications:

ZnO+2(CH3O)2P(S)SH[(CH3O)2P(S)S]2Zn+H2O[2]\text{ZnO} + 2\, \text{(CH}_3\text{O)}_2\text{P(S)SH} \rightarrow [\text{(CH}_3\text{O)}_2\text{P(S)S}]_2\text{Zn} + \text{H}_2\text{O} \quad[2]

These complexes exhibit enhanced thermal stability and are employed as lubricant additives .

Decomposition Pathways

Thermal or photolytic decomposition releases toxic gases (e.g., PH₃, SO₂) and generates methylphenylene sulfides:

  • Thermal degradation (>150°C):

(CH3O)2P(S)S–RΔPH3+CH3SH+SxOy[7]\text{(CH}_3\text{O)}_2\text{P(S)S–R} \xrightarrow{\Delta} \text{PH}_3 + \text{CH}_3\text{SH} + \text{S}_x\text{O}_y \quad[7]

  • Photolysis under UV light accelerates P–S bond cleavage, forming radical intermediates .

Interaction with Reducing Agents

Strong reductants (e.g., NaBH₄) reduce phosphorus-sulfur bonds, releasing phosphine gas :

(CH3O)2P(S)S–R+NaBH4PH3+Na2S+organics[7]\text{(CH}_3\text{O)}_2\text{P(S)S–R} + \text{NaBH}_4 \rightarrow \text{PH}_3 + \text{Na}_2\text{S} + \text{organics} \quad[7]

Comparative Reactivity of Analogs

Table 2: Reactivity Trends in Phosphorodithioate Esters

CompoundHydrolysis RateOxidation Susceptibility
O,O,S-Trimethyl ester (C₃H₉O₂PS₂)ModerateHigh
O,O,O',O'-Tetraethyl ester (C₁₀H₂₄O₄P₂S₅)SlowModerate
Target compoundFastHigh

The target compound’s methylphenylene bridge enhances steric accessibility, accelerating hydrolysis compared to bulkier analogs .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name : Phosphorodithioic acid, S,S'-(methylphenylene) O,O,O',O'-tetramethyl ester
  • CAS Registry Number : 3383-96-8
  • Molecular Formula : C₁₆H₂₀O₆P₂S₃
  • Molecular Weight : 466.47 g/mol
  • Synthesis: Produced via the reaction of 4,4'-thiodiphenol with dimethyl phosphorochlorothioate, resulting in a compound with a methylphenylene bridge and tetramethyl ester groups .

Primary Use: This compound functions as an organophosphorus insecticide, targeting acetylcholinesterase (AChE) inhibition in pests. Its structural design incorporates a sulfur-containing aromatic bridge (methylphenylene) and methyl ester groups, which influence its stability and bioavailability .

Comparison with Structurally Similar Compounds

Ethion (Phosphorodithioic Acid, S,S'-Methylene O,O,O',O'-Tetraethyl Ester)

  • CAS No.: 563-12-2
  • Molecular Formula : C₉H₂₂O₄P₂S₄
  • Molecular Weight : 384.49 g/mol
  • Structure : Contains a methylene bridge (CH₂) and tetraethyl ester groups instead of methylphenylene and tetramethyl esters.
  • Toxicity :
    • Acute oral LD₅₀ (rat): 13 mg/kg
    • Occupational exposure limits: 0.4 mg/m³ (skin contact) in multiple countries .
  • Use : Broad-spectrum insecticide and acaricide, historically used in agriculture .

Key Difference :
Ethion’s methylene bridge and ethyl ester groups reduce its molecular weight compared to the target compound (384.49 vs. 466.47 g/mol), enhancing volatility but increasing mammalian toxicity. The methylphenylene group in the target compound likely improves photostability and persistence in environmental matrices .

O,O,S-Trimethyl Phosphorodithioate (Degradation Product of Malathion)

  • CAS No.: 2953-29-9
  • Molecular Formula : C₃H₉O₂PS₂
  • Molecular Weight : 172.21 g/mol

Key Difference :
The absence of an aromatic bridge and ester complexity results in lower bioactivity. This highlights the critical role of the methylphenylene group in the target compound for pesticidal efficacy .

Terbufos (Phosphorodithioic Acid, S-(t-Butylthio)methyl O,O-Diethyl Ester)

  • CAS No.: 13071-79-9 (parent compound)
  • Molecular Formula : C₉H₂₁O₂PS₃
  • Molecular Weight : 288.43 g/mol
  • Structure : Features a t-butylthio group instead of an aromatic bridge.
  • Use : Soil-applied insecticide with systemic activity.

Key Difference :
The t-butylthio substituent increases lipophilicity, enhancing soil adsorption but reducing mobility compared to the methylphenylene-containing compound .

Structural and Functional Analysis Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents LD₅₀ (Rat, Oral) Primary Use
Target Compound 3383-96-8 C₁₆H₂₀O₆P₂S₃ 466.47 Methylphenylene, tetramethyl Not reported Insecticide
Ethion 563-12-2 C₉H₂₂O₄P₂S₄ 384.49 Methylene, tetraethyl 13 mg/kg Insecticide, acaricide
O,O,S-Trimethyl Phosphorodithioate 2953-29-9 C₃H₉O₂PS₂ 172.21 Trimethyl Non-toxic Malathion degradation product
Terbufos 13071-79-9 C₉H₂₁O₂PS₃ 288.43 t-Butylthio, diethyl 1.6 mg/kg Soil insecticide

Research Findings and Implications

  • Bioactivity : The methylphenylene bridge in the target compound likely enhances target specificity by mimicking aromatic moieties in biological systems, a feature absent in Ethion or O,O,S-trimethyl derivatives .
  • Environmental Persistence : Ethion’s higher volatility (due to lower molecular weight) increases its environmental mobility, whereas the target compound’s aromatic structure may prolong soil retention .

Preparation Methods

General Synthetic Approach

The synthesis of dialkyl dithiophosphoric acid esters, including this compound, typically involves the reaction between an O,O-dialkyl dithiophosphoric acid and an organic chloride derivative. This reaction is often catalyzed by metal chlorides such as zinc chloride, ferrous chloride, or stannous chloride to enhance reaction rates and yields.

The preparation generally follows these steps:

  • Step 1: Formation of O,O-dialkyl dithiophosphoric acid by reacting phosphorus pentasulfide (P2S5) with the corresponding alcohol (e.g., methanol for tetramethyl esters) in an inert solvent.
  • Step 2: Reaction of the O,O-dialkyl dithiophosphoric acid with an organic chloride, specifically a methylphenylene dichloride derivative, in the presence of catalytic metal chlorides.
  • Step 3: Work-up and purification by washing and distillation to isolate the desired phosphorodithioic acid ester.

This process is optimized by controlling stoichiometry, temperature, solvent choice, and catalyst loading to maximize yield and purity.

Detailed Process Description and Reaction Conditions

A representative improved process for producing dialkyl dithiophosphoric acid esters, applicable to the target compound, is described as follows:

Step Reagents and Conditions Purpose/Notes
1 React phosphorus pentasulfide with excess methanol in a non-reactive solvent (e.g., cyclohexane) To form O,O-dimethyl dithiophosphoric acid; hydrogen sulfide is liberated and removed
2 Add catalytic amount of zinc chloride (or ferrous/stannous chloride) Catalyzes substitution reaction
3 React O,O-dimethyl dithiophosphoric acid with methylphenylene dichloride (organic chloride) Substitution reaction forming the phosphorodithioic acid ester
4 Maintain temperature at approximately 80–110 °C during reaction Ensures reaction completion and optimum kinetics
5 Use anhydrides of fatty acids (e.g., acetic anhydride) in 0.1 to 1.5 molar ratio per mole of organic chloride Improves yield by accelerating reaction rate and minimizing side reactions
6 Wash reaction mixture with acidic brine and dilute caustic solutions Removes impurities and residual catalysts
7 Distill solvent to isolate the product Purification step

This method has been shown to improve yields significantly, with reported yields increasing from approximately 60% to over 70% when acetic anhydride is included in the reaction medium.

Catalysts and Their Roles

Catalysts such as zinc chloride, ferrous chloride, and stannous chloride play a crucial role in enhancing the substitution reaction between the O,O-dialkyl dithiophosphoric acid and the organic chloride. They act by:

  • Activating the organic chloride towards nucleophilic substitution.
  • Stabilizing reaction intermediates.
  • Increasing reaction rates, thus reducing reaction times.

The choice and amount of catalyst influence the reaction efficiency and product purity.

Solvent and Temperature Considerations

Volatile hydrocarbon solvents like cyclohexane are preferred due to their inertness and ability to dissolve reactants effectively. The reaction temperature is maintained between 80 °C and 110 °C to balance reaction kinetics and avoid decomposition.

Yield and Purity Optimization

  • Using a stoichiometric excess of the O,O-dialkyl dithiophosphoric acid helps drive the reaction to completion.
  • Incorporating fatty acid anhydrides such as acetic anhydride improves yields by facilitating the substitution reaction.
  • Proper washing and distillation steps are essential to remove residual catalysts and by-products, ensuring high purity.

Analytical Characterization and Research Findings

Analytical Techniques

The synthesized phosphorodithioic acid esters are characterized by:

Reported Yields and Purity Data

Parameter Without Acetic Anhydride With Acetic Anhydride
Yield (%) ~60.6 ~71.9
Product Purity (%) (by HPLC) ~82 ~84.4

These data underscore the beneficial effect of acetic anhydride addition in the reaction mixture.

Summary Table of Preparation Method

Aspect Details
Starting Materials Phosphorus pentasulfide, methanol, methylphenylene dichloride
Catalysts Zinc chloride, ferrous chloride, stannous chloride (catalytic amounts)
Solvent Cyclohexane or other inert volatile hydrocarbons
Temperature 80–110 °C
Reaction Time 3–4 hours (varies with scale and conditions)
Additives Fatty acid anhydrides (e.g., acetic anhydride) to improve yield
Work-up Acidic and basic washes, distillation for purification
Yield Approximately 60–72% depending on conditions
Analytical Methods HPLC, NMR, MS, GC-MS

Q & A

Q. Occupational Exposure Limits :

  • ACGIH TLV : 0.1 mg/m³ (skin, vapor)
  • EU MAK : 0.2 mg/m³ (skin)

Safety Protocol : Use PPE (gloves, respirators) and monitor cholinesterase activity in exposed personnel .

Advanced: How can researchers resolve contradictions in reported toxicity data?

Answer:
Discrepancies in toxicity values (e.g., LC₅₀ variations between species) arise from:

  • Exposure Route : Inhalation vs. oral administration .
  • Metabolic Differences : Species-specific cytochrome P450 activity affecting detoxification .
  • Experimental Design : Variations in dosing protocols or purity of test compounds.

Q. Mitigation :

Conduct dose-response studies under standardized OECD guidelines.

Validate compound purity via NMR and elemental analysis.

Use isogenic animal models to reduce genetic variability .

Advanced: What are the known metabolites or degradation products, and how are they characterized?

Answer:

  • Primary Metabolite : Temephos sulfoxide (CAS: 17210-55-8), formed via sulfoxidation of the thioether group .
  • Degradation Pathways : Hydrolysis (pH-dependent) and photolysis generate phosphorothioate fragments .

Q. Characterization Methods :

  • LC-QTOF-MS : For high-resolution identification of sulfoxides.
  • ¹H/³¹P NMR : To track structural changes in degradation products .

Advanced: What experimental models are suitable for studying environmental persistence?

Answer:

  • Soil Half-Life Studies : Use OECD 307 guidelines with radiolabeled compound to track mineralization.
  • Aquatic Fate : Test hydrolysis rates at varying pH (4–9) and UV exposure .
  • Microcosm Systems : Simulate field conditions to assess bioaccumulation in arthropods .

Key Parameter : Measure log Kow to predict partitioning behavior; reported log Kow ≈ 3.5–4.0 (estimated) .

Advanced: How does the molecular structure influence cholinesterase inhibition?

Answer:

  • Mechanism : The phosphorodithioate group acts as a suicide inhibitor, forming a covalent bond with acetylcholinesterase’s serine residue.
  • Structure-Activity Relationship (SAR) :
    • Thiodiphenylene Linker : Enhances lipophilicity, improving blood-brain barrier penetration.
    • Methyl Esters : Reduce metabolic hydrolysis compared to ethyl esters, prolonging activity .

Q. Experimental Validation :

  • Kinetic Assays : Measure Ki values using recombinant human acetylcholinesterase.
  • Molecular Docking : Model interactions with enzyme active sites .

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